tert-butyl 3-amino-2,6-dimethylbenzoate
Description
tert-butyl 3-amino-2,6-dimethylbenzoate is a benzoic acid derivative characterized by a tert-butyl ester group at the carboxyl position, an amino (-NH₂) substituent at the 3-position, and methyl (-CH₃) groups at the 2- and 6-positions of the aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and steric hindrance from the tert-butyl moiety. The compound is of interest in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules.
Properties
CAS No. |
2137759-95-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The synthesis of tert-butyl 3-amino-2,6-dimethylbenzoate typically begins with 3-amino-2,6-dimethylbenzoic acid. The carboxyl group of the benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
-
Alternative Methods: : Another method involves the use of tert-butyl chloride and a base such as triethylamine to form the ester linkage. This method can be advantageous in terms of reaction time and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are chosen to optimize the reaction conditions, minimize by-products, and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The amino group on the aromatic ring can undergo electrophilic substitution reactions. For example, nitration or sulfonation reactions can introduce additional functional groups onto the ring.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, where the amino group is converted to a nitro group. Reduction reactions can also be performed to modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
Nitration: The major product is typically a nitro-substituted derivative of the original compound.
Reduction: The major product is an amine-substituted derivative, depending on the starting material and reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-amino-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of esterified benzoic acid derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-2,6-dimethylbenzoate exerts its effects depends on its interaction with molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with specific pathways in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-amino-2,6-dimethylbenzoate with structurally related compounds, focusing on molecular properties, applications, and research findings.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence: The amino group in this compound enhances hydrogen-bonding capacity compared to hydroxyl-containing analogs like the compound in , which may affect solubility and receptor interactions . The tert-butyl group in both the target compound and ’s analog increases lipophilicity, favoring membrane permeability in drug design .
Synthetic Utility: Unlike natural products like Zygocaperoside and Isorhamnetin-3-O-glycoside (), this compound is synthetically accessible, enabling scalable modifications for structure-activity relationship (SAR) studies .
Analytical Relevance :
- The compound in , though structurally distinct, shares a tert-butyl aromatic system and serves as a reference standard in chromatography, highlighting the importance of tert-butyl derivatives in quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
